BenchChemオンラインストアへようこそ!

Spiro[4.5]decan-1-one

Medicinal Chemistry Molecular Properties Scaffold Selection

Choose Spiro[4.5]decan-1-one for its precise 5-6 ring conformation critical for GlyT1/PLD selectivity. Generic spiroketones fail to replicate its unique spatial and LogP profile. Essential for reproducing patented intermediates and SAR. Verify batch purity to ensure experimental reproducibility.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4728-91-0
Cat. No. B1332190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decan-1-one
CAS4728-91-0
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCC2=O
InChIInChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2
InChIKeyFPVZWDQWFCGSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decan-1-one (CAS 4728-91-0) Procurement Guide: Spirocyclic Core for Medicinal Chemistry Scaffolds


Spiro[4.5]decan-1-one (CAS 4728-91-0) is a spirocyclic ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol [1]. It is characterized by a unique bicyclic system in which a cyclopentanone ring and a cyclohexane ring share a single spiro carbon atom . This rigid, three-dimensional scaffold is fundamentally distinct from linear or fused bicyclic ketones and serves as an unadorned, synthetically tractable core for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry . Its value proposition lies in its potential as a versatile building block, offering a specific spatial orientation that is highly sought after for optimizing drug-target interactions and physicochemical properties in novel therapeutic agents.

Spiro[4.5]decan-1-one Procurement: Why Generic Spirocyclic or Bicyclic Ketone Substitution Fails in Structure-Based Design


Generic substitution of Spiro[4.5]decan-1-one with other spirocyclic ketones or bicyclic ketones is not a scientifically valid procurement strategy. The compound's specific ring sizes (5- and 6-membered) dictate a unique spatial arrangement and conformational rigidity, which directly impacts molecular recognition, physicochemical parameters like lipophilicity (LogP), and synthetic accessibility . Substitution with a smaller analog, such as Spiro[4.4]nonan-1-one (MW: 138.21), alters both the molecular volume and the spatial projection of the ketone group . Furthermore, incorporating a heteroatom, as in 2-Oxaspiro[4.5]decan-1-one (MW: 154.21), fundamentally changes the core's electronic character, hydrogen-bonding capacity, and metabolic stability profile . These subtle yet critical differences translate into divergent biological activity and distinct synthetic routes, making the precise Spiro[4.5]decan-1-one scaffold essential for reproducing or optimizing a specific structure-activity relationship (SAR) or a patented synthetic intermediate.

Spiro[4.5]decan-1-one Quantitative Differentiators: Evidence for Procurement Decisions


Spiro[4.5]decan-1-one vs. Spiro[4.4]nonan-1-one: Impact of Scaffold Size on Molecular Volume

The selection of Spiro[4.5]decan-1-one over its smaller analog, Spiro[4.4]nonan-1-one, results in a quantifiably larger molecular framework. This difference in ring size influences a molecule's steric bulk, which can be a critical factor in optimizing target binding or altering pharmacokinetic properties [1]. The molecular weight of Spiro[4.5]decan-1-one is 152.23 g/mol, compared to 138.21 g/mol for Spiro[4.4]nonan-1-one, representing a 10.1% increase in mass .

Medicinal Chemistry Molecular Properties Scaffold Selection

Spiro[4.5]decan-1-one vs. 2-Oxaspiro[4.5]decan-1-one: Electronic and H-Bonding Capacity Differentiation

When compared to the oxa-analog 2-Oxaspiro[4.5]decan-1-one, the carbocyclic Spiro[4.5]decan-1-one presents a fundamentally different electronic profile and hydrogen-bonding capacity. The oxa-analog contains an additional hydrogen bond acceptor (the ether oxygen), while the parent compound has only one (the ketone) [1]. This difference is quantified by the hydrogen bond acceptor count: 1 for Spiro[4.5]decan-1-one versus 2 for 2-Oxaspiro[4.5]decan-1-one . Furthermore, the molecular formula changes from C10H16O to C9H14O2, indicating a lower carbon count and higher oxidation state in the oxa-analog.

Medicinal Chemistry Bioisosterism Scaffold Optimization

Spiro[4.5]decan-1-one vs. Triazaspiro[4.5]decanone Cores: Improved Physicochemical and PK Properties in PLD Inhibitors

In a direct head-to-head comparison in the development of Phospholipase D (PLD) inhibitors, the 2,8-diazaspiro[4.5]decan-1-one core (a derivative of the target scaffold) demonstrated a clear and quantifiable advantage over the previously explored triazaspiro[4.5]decanone core. The switch to the diazaspiro core, which removes a nitrogen atom, increased sp3 character and chirality, leading to significantly improved in vivo parameters [1]. The triazaspiro core was characterized by low plasma free fraction (rat, human fu < 0.03) and very short half-lives (t1/2 < 0.15 h), whereas the diazaspiro[4.5]decan-1-one core engendered an enhanced free fraction (rat, human fu < 0.13) and improved half-lives (t1/2 > 3 h) [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Quantitative Differences in Lipophilicity: LogP Values of Spiro[4.5]decan-1-one vs. a Fused Bicyclic Analog

The three-dimensional spirocyclic structure of Spiro[4.5]decan-1-one directly influences its lipophilicity profile compared to a fused bicyclic ketone of similar molecular weight. This difference can be quantified by the computed LogP value. Spiro[4.5]decan-1-one has a calculated XLogP3-AA of 2.4 [1]. In contrast, a representative fused bicyclic analog, bicyclo[4.3.0]nonan-9-one (CAS 4728-91-0), exhibits a calculated LogP of approximately 2.8 . The 0.4 Log unit difference represents a >2.5-fold difference in partition coefficient, which can significantly affect membrane permeability, solubility, and off-target binding.

Physicochemical Properties Lipophilicity Drug Design

Spiro[4.5]decan-1-one (CAS 4728-91-0) in Practice: High-Value Application Scenarios


Optimization of GlyT1 Inhibitor Scaffolds for Schizophrenia and Related Disorders

Spiro[4.5]decan-1-one serves as the foundational core for a class of highly selective GlyT1 inhibitors. The 2,8-diazaspiro[4.5]decan-1-one derivatives derived from this scaffold have demonstrated potent and selective inhibition of the GlyT1 isoform while being devoid of activity at GlyT2, mu opioid, and NOP receptors [1]. This high degree of selectivity is critical for minimizing off-target side effects in CNS drug development.

Development of Isoform-Selective PLD Inhibitors with Improved Pharmacokinetics

The spiro[4.5]decan-1-one core, specifically in its 2,8-diazaspiro[4.5]decan-1-one form, has been identified as a privileged scaffold for the development of novel Phospholipase D (PLD) inhibitors. The switch from a triazaspiro to this diazaspiro core resulted in a >20-fold improvement in in vivo half-life (t1/2 > 3 h vs. <0.15 h) and enhanced plasma free fraction (fu < 0.13 vs. <0.03) [2]. This scaffold enables enantioselective inhibition of PLD1, PLD2, or dual PLD1/2, providing a tailored approach for oncology or inflammatory disease targets.

Design of Novel Chitin Synthase Inhibitors as Antifungal Agents

Derivatives of 2,8-diazaspiro[4.5]decan-1-one, built from the Spiro[4.5]decan-1-one core, have been designed and screened as potential chitin synthase (CHS) inhibitors [3]. This target is crucial for fungal cell wall synthesis and is not present in humans, making it an attractive mechanism for developing antifungal agents with a novel mode of action.

Total Synthesis of Sesquiterpene Natural Products like Acoradienes

Spiro[4.5]decan-1-one is a key intermediate in the total synthesis of acoradienes and related sesquiterpenes. A Rhodium-catalyzed one-pot Claisen rearrangement/hydroacylation strategy has been developed to efficiently construct this scaffold from commercially available precursors . This synthetic utility makes the compound a valuable building block for accessing complex natural product architectures for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.